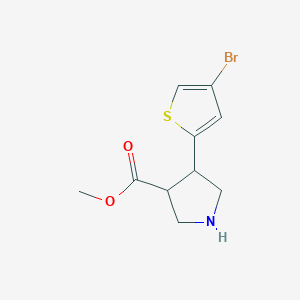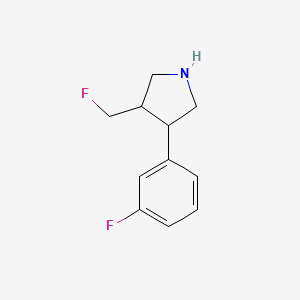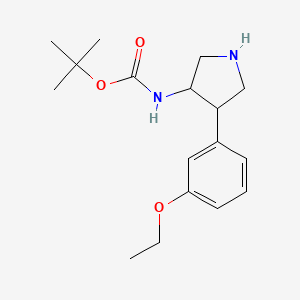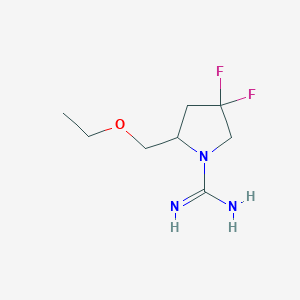
(1-(3-Aminopropyl)indolin-5-yl)methanol
Übersicht
Beschreibung
(1-(3-Aminopropyl)indolin-5-yl)methanol, commonly referred to as “AMPIM”, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It has a molecular formula of C7H11NO2 and is composed of a nitrogen-containing heterocyclic ring system with a methyl group attached at the 5-position. AMPIM is a versatile compound that can be used in a variety of biochemical and physiological studies and has been used to study enzyme activity, protein-protein interactions, and signal transduction pathways.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, such as “(1-(3-Aminopropyl)indolin-5-yl)methanol”, have been studied for their potential antiviral properties. Compounds with an indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The indole scaffold’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for developing new antiviral agents .
Anti-inflammatory Activity
The indole structure is associated with anti-inflammatory effects. Researchers have synthesized various indole derivatives to screen for pharmacological activities, including anti-inflammatory responses. This application is particularly relevant in the development of treatments for chronic inflammatory diseases .
Anticancer Activity
Indole compounds have been reported to possess anticancer activities. Their ability to interact with cellular pathways and potentially inhibit the proliferation of cancer cells makes them an area of interest for cancer research. The specific mechanisms by which “(1-(3-Aminopropyl)indolin-5-yl)methanol” exerts anticancer effects would be a valuable field of study .
Antimicrobial Activity
The antimicrobial potential of indole derivatives extends to combating a variety of bacterial and fungal pathogens. The structural diversity of indole-based compounds allows for the exploration of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance .
Antidiabetic Activity
Indole derivatives have shown promise in antidiabetic research, with some compounds exhibiting the ability to modulate blood glucose levels. Investigating the role of “(1-(3-Aminopropyl)indolin-5-yl)methanol” in glucose metabolism could lead to novel therapeutic approaches for diabetes management .
Neuroprotective Activity
Indoles are known to have neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases. The potential of “(1-(3-Aminopropyl)indolin-5-yl)methanol” to protect neuronal cells from damage or degeneration is a promising avenue for research, especially given the aging global population .
Eigenschaften
IUPAC Name |
[1-(3-aminopropyl)-2,3-dihydroindol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-5-1-6-14-7-4-11-8-10(9-15)2-3-12(11)14/h2-3,8,15H,1,4-7,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNOLPFFAKOWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



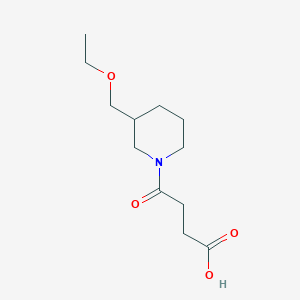

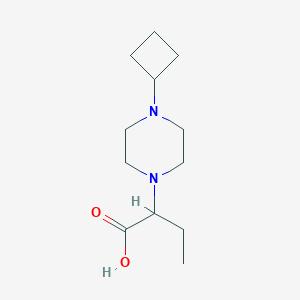
![2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478223.png)
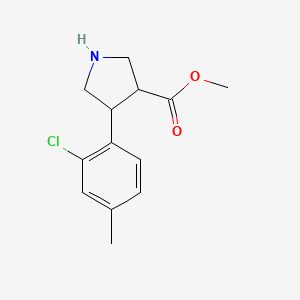
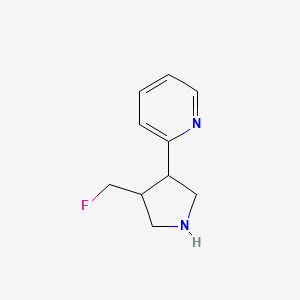
![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B1478229.png)

